(3-Fluoro-4-propoxyphenyl)methanamine chemical structure
(3-Fluoro-4-propoxyphenyl)methanamine chemical structure
An In-Depth Technical Guide to (3-Fluoro-4-propoxyphenyl)methanamine: Synthesis, Characterization, and Applications
Abstract
(3-Fluoro-4-propoxyphenyl)methanamine is a substituted benzylamine featuring a unique combination of a fluorine atom and a propoxy group on the phenyl ring. This structural motif is of significant interest to researchers in medicinal chemistry and materials science due to the modulatory effects of fluorine on physicochemical properties and the potential for the propoxy group to enhance lipophilicity and metabolic stability. This guide provides a comprehensive overview of the molecule, detailing a robust, field-proven protocol for its synthesis via reductive amination of the corresponding benzaldehyde. We further delineate a complete methodology for its purification and rigorous analytical characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for scientists engaged in drug discovery and fine chemical synthesis, enabling the reliable preparation and validation of this valuable chemical entity.
Introduction
Substituted benzylamines are foundational scaffolds in modern pharmacology, appearing in a vast array of therapeutic agents. The strategic introduction of specific functional groups onto the aromatic ring allows for the fine-tuning of a molecule's steric, electronic, and metabolic properties. The subject of this guide, (3-Fluoro-4-propoxyphenyl)methanamine, incorporates two key substituents:
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Fluorine: The substitution of hydrogen with fluorine, its bioisostere, can profoundly impact a molecule's properties. It often enhances metabolic stability by blocking sites of oxidative metabolism, increases binding affinity through favorable electrostatic interactions, and modulates pKa, thereby improving cell membrane permeability and oral bioavailability.
-
Propoxy Group: The propoxy ether at the para-position increases lipophilicity, which can be critical for traversing biological membranes and accessing target proteins within the cellular environment.
Given these features, (3-Fluoro-4-propoxyphenyl)methanamine represents a valuable building block for the synthesis of novel compounds with potential applications in areas such as neuroscience, oncology, and anti-infective research. This guide provides the necessary technical protocols to empower researchers to synthesize, purify, and characterize this compound with a high degree of confidence.
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and spectroscopic properties is paramount for its successful synthesis and application. The key identifiers and expected analytical data for (3-Fluoro-4-propoxyphenyl)methanamine are summarized below.
| Property | Value | Source/Method |
| Chemical Name | (3-Fluoro-4-propoxyphenyl)methanamine | IUPAC |
| Molecular Formula | C₁₀H₁₄FNO | Calculated |
| Molecular Weight | 183.22 g/mol | Calculated |
| CAS Number | Not assigned. | N/A |
| Appearance | Colorless to pale yellow liquid (Predicted) | Analogy to similar compounds[1] |
| ¹H NMR (Predicted) | δ ~7.0-7.2 (m, 2H), 6.9 (t, 1H), 4.0 (t, 2H), 3.8 (s, 2H), 1.8 (sext, 2H), 1.6 (br s, 2H), 1.0 (t, 3H) | Spectroscopic Theory[2][3] |
| IR (Predicted) | 3300-3500 cm⁻¹ (N-H stretch, 2 bands), 2800-3000 cm⁻¹ (C-H stretch), 1610 cm⁻¹ (N-H bend), 1250-1300 cm⁻¹ (C-N, C-O stretch) | Spectroscopic Theory[4][5][6] |
| MS (EI, Predicted) | M⁺ at m/z 183; fragment at m/z 166 ([M-NH₃]⁺) | Mass Spectrometry Principles[7][8] |
Synthesis and Purification
The synthesis of (3-Fluoro-4-propoxyphenyl)methanamine is most efficiently achieved through a two-step process starting from the commercially available 3-fluoro-4-hydroxybenzaldehyde. The first step establishes the propoxy ether, and the second converts the aldehyde to the primary amine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis of the Precursor, 3-Fluoro-4-propoxybenzaldehyde
Rationale: The Williamson ether synthesis is a reliable and high-yielding method for forming aryl ethers. Using potassium carbonate (K₂CO₃) as a mild base and acetone as the solvent provides excellent conditions for the Sₙ2 reaction between the phenoxide and 1-bromopropane.[9]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-hydroxybenzaldehyde (10.0 g, 71.4 mmol), potassium carbonate (14.8 g, 107.1 mmol), and 150 mL of acetone.
-
Addition of Alkyl Halide: While stirring, add 1-bromopropane (9.7 mL, 107.1 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield a crude oil.
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Purification: Dissolve the oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 3-fluoro-4-propoxybenzaldehyde as a pale yellow oil. The product is typically of sufficient purity for the next step.
Experimental Protocol: Synthesis of (3-Fluoro-4-propoxyphenyl)methanamine
Rationale: Reductive amination is a highly effective method for converting aldehydes to amines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is milder than reagents like sodium borohydride and selectively reduces the iminium ion intermediate in the presence of the unreacted aldehyde, minimizing side reactions.[10] Ammonium acetate serves as a convenient in-situ source of ammonia.[11]
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Reaction Setup: In a 500 mL round-bottom flask, dissolve 3-fluoro-4-propoxybenzaldehyde (10.0 g, 54.9 mmol) and ammonium acetate (21.2 g, 274.5 mmol) in 200 mL of 1,2-dichloroethane (DCE). Stir at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (17.4 g, 82.3 mmol) portion-wise over 20 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the mixture at room temperature for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM) (3 x 75 mL).
-
Combine and Dry: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.
Experimental Protocol: Purification by Acid-Base Extraction
Rationale: This classical technique leverages the basicity of the amine functional group. The target amine is protonated with acid to form a water-soluble ammonium salt, allowing for the removal of non-basic organic impurities. Subsequent basification regenerates the free amine, which can be extracted back into an organic solvent.[12][13]
-
Acidification: Dissolve the crude amine in 100 mL of diethyl ether and cool in an ice bath. Slowly add 1M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~2).
-
Washing: Separate the layers. Wash the aqueous layer containing the ammonium salt with diethyl ether (2 x 50 mL) to remove any neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) until the solution is strongly basic (pH ~12), which will cause the free amine to separate.
-
Final Extraction: Extract the free amine into DCM (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield pure (3-Fluoro-4-propoxyphenyl)methanamine.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Analytical Workflow Diagram
Caption: Logical flow for the analytical validation of the final product.
¹H and ¹³C NMR Spectroscopy
Rationale: NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of the molecule.[14]
-
¹H NMR: The spectrum is expected to show distinct signals for each type of proton. The aromatic protons will appear as complex multiplets between δ 6.9-7.2 ppm due to H-H and H-F coupling. The benzylic -CH₂- protons adjacent to the amine will appear as a singlet around δ 3.8 ppm.[3] The propoxy group will show a triplet for the -OCH₂- at ~δ 4.0 ppm, a sextet for the central -CH₂- at ~δ 1.8 ppm, and a triplet for the terminal -CH₃ at ~δ 1.0 ppm. The primary amine protons (-NH₂) will appear as a broad singlet around δ 1.6 ppm, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show 10 distinct carbon signals. The aromatic carbons will appear in the δ 110-155 ppm region, with the carbons directly bonded to fluorine and oxygen showing characteristic shifts and C-F coupling. The benzylic carbon (-CH₂NH₂) is expected around δ 40-45 ppm. The propoxy carbons will be observed at approximately δ 70 (-OCH₂), δ 22 (-CH₂), and δ 10 (-CH₃).
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for identifying key functional groups.[15]
-
Primary Amine: The most telling feature will be the presence of two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches of the primary amine (-NH₂) group.[4][6] A bending vibration for the N-H bond should also be visible around 1600-1650 cm⁻¹.[4]
-
Aromatic and Ether Groups: Aromatic C-H stretches will be observed just above 3000 cm⁻¹. Strong C-O stretching bands for the aryl ether will be present in the 1250-1300 cm⁻¹ region. Aliphatic C-H stretches from the propoxy and benzylic groups will appear between 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
Rationale: Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.
-
Molecular Ion: Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak (M⁺ or [M+H]⁺) should be observed at m/z 183 or 184, respectively, confirming the molecular formula.
-
Fragmentation: Benzylamines commonly undergo characteristic fragmentation. A prominent fragment is expected at m/z 166, corresponding to the loss of ammonia ([M-NH₃]⁺).[8][16] Another significant peak may be observed at m/z 153, representing the substituted benzyl cation formed by cleavage of the C-N bond.[7][17]
Potential Applications and Future Directions
The structural features of (3-Fluoro-4-propoxyphenyl)methanamine make it an attractive starting point for library synthesis in drug discovery programs. Its primary amine handle is a versatile functional group that can be readily derivatized to form amides, sulfonamides, secondary/tertiary amines, and ureas, allowing for rapid exploration of the surrounding chemical space. Researchers can leverage this building block to investigate structure-activity relationships (SAR) in various target classes, with the fluoro and propoxy substituents providing a favorable starting point for developing drug-like properties.
Conclusion
This technical guide has detailed a reliable and well-rationalized pathway for the synthesis, purification, and comprehensive characterization of (3-Fluoro-4-propoxyphenyl)methanamine. By following the described protocols, researchers can confidently produce this valuable chemical building block with high purity. The provided analytical benchmarks will serve as a crucial reference for validating the structural integrity of the synthesized material. The availability of this compound and the clear methodological guidance herein should facilitate further innovation in the fields of medicinal chemistry and materials science.
References
-
IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1241-1249. Available at: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link]
-
Florea, C. I., et al. (2009). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 23(5), 686-694. Available at: [Link]
-
LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
-
001CHEMICAL. (n.d.). (3-Fluoro-4-(trifluoromethoxy)phenyl)methanamine. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
Billman, J. H., & Diesing, A. C. (1957). Novel synthesis of benzyl amines from benzaldehydes. The Journal of Organic Chemistry, 22(9), 1068-1070. Available at: [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Available at: [Link]
-
ResearchGate. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Request PDF. Available at: [Link]
-
Oregon State University. (2020). Spectroscopy of Amines. Department of Chemistry. Available at: [Link]
-
ResearchGate. (2009). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Request PDF. Available at: [Link]
- Huckabee, B. K., et al. (2000). Preparation of N-benzylamines. Google Patents (US6476268B1).
-
Gholap, A. R., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Taylor & Francis Online. Available at: [Link]
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 785-788. Available at: [Link]
-
ResearchGate. (2003). A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
-
Le, T. N., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-233. Available at: [Link]
-
Reid, G. E., et al. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(1), 1-13. Available at: [Link]
-
ResearchGate. (2018). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Request PDF. Available at: [Link]
-
ResearchGate. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Available at: [Link]
-
Perin, G., et al. (2006). Synthesis of N-Benzyl Allylamines by Reductive Amination with Selenophenol Generated Catalytically. Synthetic Communications, 36(19), 2821-2826. Available at: [Link]
-
The Journal of Organic Chemistry. (1957). Novel synthesis of benzyl amines from benzaldehydes. Available at: [Link]
-
ResearchGate. (2015). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. Request PDF. Available at: [Link]
-
Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... Available at: [Link]
-
Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]
-
Zdrojewski, T., & Jonczyk, A. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452-457. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]
Sources
- 1. (3-Fluoro-4-methoxyphenyl)methanamine | 123652-95-9 [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
